molecular formula C17H16ClN3OS B2960989 N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1242891-20-8

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2960989
CAS No.: 1242891-20-8
M. Wt: 345.85
InChI Key: JMRTVOXORVIBRW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a thiazole core, a heterocycle of significant interest in medicinal chemistry. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile scaffold known for its aromatic properties and its ability to participate in various donor-acceptor and nucleophilic reactions . This particular compound is structurally characterized by a 4-ethyl substitution on the thiazole ring, an N-[(3-chlorophenyl)methyl]carboxamide side chain, and a 2-(1H-pyrrol-1-yl) substituent. This structure is analogous to other researched thiazole-carboxamides, such as the 5-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl] derivative and 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl) derivative, which are documented in chemical databases . The primary research value of this compound lies in its potential as a key intermediate or novel chemical entity for biological screening. Thiazole derivatives are extensively investigated for a broad spectrum of therapeutic areas. Preclinical and developmental studies on similar molecules have shown that the thiazole moiety can be optimized for various pharmacological activities, including but not limited to anti-inflammatory, anticancer, and antimicrobial effects . For instance, some thiazole derivatives function as inhibitors for specific enzymes like LOX and COX, or interact with key cellular signaling pathways such as MAPK and JAK-STAT, which are critical in inflammation and cancer progression . The specific biological profile and mechanism of action for this compound would require further empirical investigation by researchers. This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-2-14-15(23-17(20-14)21-8-3-4-9-21)16(22)19-11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRTVOXORVIBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the chlorobenzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the synthesized thiazole and pyrrole intermediates with the chlorophenyl group under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents (Thiazole Core) Molecular Weight (g/mol) logP Biological Activity/Notes Reference
N-[(3-Chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-ethyl, 2-pyrrole, 5-(3-Cl-benzyl) ~335 (estimated) ~4.7 Potential agrochemical/medicinal use N/A
N-(4-Chlorophenyl)-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (M057-1763) 4-ethyl, 2-pyrrole, 5-(4-Cl-phenyl) 331.82 4.728 Higher lipophilicity vs. 3-Cl isomer
Ethaboxam (N-[cyano(2-thienyl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide) 4-ethyl, 2-ethylamino, 5-(thienyl) 333.44 (calculated) ~3.5 Fungicide; metabolized via CYP450
N-[2-(Furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-methyl, 2-pyrrole, 5-(furan-ethyl) 301.4 ~3.2 Reduced lipophilicity vs. chlorophenyl
N-(1,3-Benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 4-propyl, 2-pyrrole, 5-benzodioxol 355.4 ~4.1 Enhanced aromatic interactions

Functional Group Impact on Properties

  • Chlorophenyl vs.
  • Pyrrole vs.
  • Alkyl Chain Length : A propyl group (as in the benzodioxol analog) increases molecular weight and logP slightly compared to ethyl, possibly affecting pharmacokinetics .

Research Findings and Implications

  • Target Interactions: Pyrrole-containing thiazoles may target enzymes or receptors requiring aromatic stacking (e.g., kinases), whereas ethylamino groups (as in ethaboxam) might favor interactions with heme-containing proteins like CYP450 .
  • Synthetic Flexibility : Modular substitution at the thiazole 5-position allows tuning of physicochemical properties, as seen in furan-ethyl (reduced logP) and benzodioxol (enhanced π interactions) variants .

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